Technical Guide: Synthesis of N-Nitrosoguvacoline from Arecoline
Technical Guide: Synthesis of N-Nitrosoguvacoline from Arecoline
[1]
Executive Summary
N-Nitrosoguvacoline (NG) is a specific N-nitrosamine derivative formed from the nitrosation of arecoline, the primary alkaloid of the areca nut (Areca catechu).[1][2][3] While arecoline itself acts as a muscarinic agonist, its nitrosated derivatives are of significant toxicological interest due to their potential carcinogenicity and presence in the saliva of betel quid chewers.
This guide provides a rigorous, self-validating protocol for the laboratory synthesis of NG from arecoline.[1] Unlike simple secondary amine nitrosation, this process involves oxidative N-dealkylation of a tertiary amine, requiring precise pH control to balance the concentration of the active nitrosating agent (
Safety & Hazard Control (Critical)
WARNING: N-Nitrosamines are potent mutagens and suspected carcinogens.[1] Although N-Nitrosoguvacoline (NG) is classified as Group 3 (not classifiable as to carcinogenicity to humans) by IARC, it is structurally related to highly carcinogenic nitrosamines (e.g., MNPN). Strict adherence to safety protocols is mandatory.
| Hazard Class | Control Measure |
| Carcinogenicity | Handle only in a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration. |
| Skin Absorption | Double-gloving is required (Nitrile over Laminate/Silver Shield).[1] Nitrosamines can penetrate standard latex. |
| Inactivation | All glassware and waste must be quenched with Sulfamic Acid or UV light (254 nm) before disposal to destroy N-NO bonds.[1] |
| Emergency | In case of spill: Evacuate. Do not clean without SCBA if volume is >10mL. Use 1M NaOH/Sulfamic acid for neutralization. |
Mechanistic Principles
The conversion of Arecoline (a tertiary amine) to N-Nitrosoguvacoline involves N-dealkylative nitrosation .[1] This is a more complex pathway than standard secondary amine nitrosation because it requires the cleavage of the N-methyl group.
Reaction Pathway
-
Nitrous Acid Formation: Sodium nitrite reacts with acid to form nitrous acid (
), which equilibrates to the active nitrosating species (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> or ). -
Electrophilic Attack: The nitrosating species attacks the tertiary nitrogen of arecoline.[1]
-
Iminium Ion Formation: An iminium intermediate is formed, followed by hydrolysis.[1]
-
Dealkylation: The N-methyl group is lost (likely as formaldehyde), yielding the secondary amine Guvacoline .[1]
-
N-Nitrosation: The newly formed secondary amine reacts rapidly with excess nitrosating agent to form N-Nitrosoguvacoline (NG) .[1]
Mechanistic Visualization
Figure 1: Pathway of N-dealkylative nitrosation transforming Arecoline to N-Nitrosoguvacoline.[1]
Experimental Protocol
Objective: Synthesis of 500 mg of N-Nitrosoguvacoline. Yield Target: 40–60% (dependent on pH stability).
Reagents & Equipment
-
Substrate: Arecoline Hydrobromide (>98% purity).[1]
-
Reagent: Sodium Nitrite (
), analytical grade.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Solvent/Buffer: 0.2M Sodium Acetate buffer (pH 3.5) or dilute HCl.
-
Extraction: Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Quenching: Sulfamic acid or Ammonium sulfamate.[1]
Step-by-Step Procedure
Phase 1: Reaction Setup (The pH Window)
The reaction rate is pH-dependent. At pH < 2, the amine is fully protonated and unreactive. At pH > 5,
-
Preparation: Dissolve 1.0 g (approx. 4.2 mmol) of Arecoline Hydrobromide in 20 mL of 0.2M Acetate Buffer (pH 3.5) .
-
Reagent Addition: Dissolve 1.2 g (approx. 17 mmol, ~4 equivalents) of Sodium Nitrite (
) in 5 mL of deionized water. -
Initiation: Add the nitrite solution dropwise to the arecoline solution over 10 minutes while stirring at room temperature (25°C).
-
Note: The solution may turn pale yellow.
-
-
Incubation: Seal the reaction vessel (to prevent loss of
gases) and incubate at 37°C for 24 hours .-
Why 37°C? Simulates physiological conditions where this reaction naturally occurs, though higher temps (50°C) can accelerate it at the cost of purity.
-
Phase 2: Workup and Extraction
-
Quenching (Optional but recommended for safety): If analyzing immediately, add ammonium sulfamate to destroy excess nitrite. For synthesis, proceed directly to extraction to avoid side reactions.
-
Extraction: Transfer the reaction mixture to a separatory funnel.
-
Solvent Wash: Extract the aqueous layer 3 times with 20 mL of Dichloromethane (DCM) .[1]
-
Chemistry: NG is a neutral amide-like compound and will partition into the organic phase, while unreacted arecoline (protonated) remains in the aqueous acid phase.
-
-
Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (
), and filter. -
Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at < 35°C.
-
Result: A yellow oily residue or low-melting solid.
-
Phase 3: Purification (Flash Chromatography)
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Gradient of Hexane:Ethyl Acetate (starting 80:20
50:50).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Detection: UV at 254 nm.[1] NG typically elutes after non-polar impurities but before polar degradation products.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of NG.
Characterization & Analysis
To ensure the integrity of the synthesized standard, use the following analytical parameters.
HPLC-UV Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Isocratic Acetonitrile:Water (typically 10:90 or 20:[1]80) containing 0.1% Formic Acid.
-
Wavelength: 230 nm and 254 nm.
-
Retention Time: NG is relatively polar compared to parent alkaloids; expect elution early in the gradient.
NMR Spectroscopy ( -NMR)
Nitrosamines exhibit E/Z isomerism (rotamers) due to the restricted rotation of the N-N bond.[1] Expect dual peaks for protons near the nitroso group.
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| -OCH3 (Ester) | 3.75 - 3.80 | Singlet | Methyl ester group (distinct from Arecoline). |
| C2-H (Ring) | 4.20 - 4.80 | Multiplet | Split due to rotamers (Syn/Anti). |
| C6-H (Ring) | 3.50 - 4.10 | Multiplet | Adjacent to Nitrogen; significant shift vs Arecoline.[1] |
| Olefinic H | 7.00 - 7.10 | Multiplet | C4 proton, characteristic of tetrahydropyridine ring.[1] |
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).[1]
-
Molecular Ion:
m/z. -
Fragment Ions: Loss of -NO group (M-30) is a characteristic fragmentation pattern for nitrosamines.[1]
References
-
Wenke, G., & Hoffmann, D. (1983). A study of betel quid carcinogenesis.[1][2] 1. On the in vitro N-nitrosation of arecoline. Carcinogenesis, 4(2), 169–172.[2][8]
-
Source:
-
-
Lijinsky, W., & Taylor, H. W. (1976). Carcinogenicity tests of N-nitroso derivatives of two drugs, phenmetrazine and methylphenidate.[1] Cancer Letters, 1(6), 359–363. (Describes general nitrosation protocols for cyclic amines).
-
Source:
-
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2004). Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines.[1][2][3] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 85.
-
Source:
-
-
Nair, J., et al. (1985).[1] Formation of N-nitroso compounds in saliva of betel quid chewers.[1][2][3] Carcinogenesis, 6, 295.
-
Source:
-
Sources
- 1. Some Areca-nut-derived N-Nitrosamines - Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A study of betel quid carcinogenesis. 1. On the in vitro N-nitrosation of arecoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of betel quid carcinogenesis. II. Formation of N-nitrosamines during betel quid chewing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. efpia.eu [efpia.eu]
- 5. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity | PLOS One [journals.plos.org]
- 6. uwo.ca [uwo.ca]
- 7. researchgate.net [researchgate.net]
- 8. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
